N-(4-fluorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolo[4,3-c]pyridine derivative with a carboxamide functional group. Pyrazolo[4,3-c]pyridine is a bicyclic compound consisting of a pyrazole ring fused to a pyridine ring . The carboxamide group (CONH2) is a functional group consisting of a carbonyl (C=O) and amine (NH2) group . The presence of a fluorobenzyl group indicates a benzene ring with a fluorine atom and is attached to the rest of the molecule via a methylene (-CH2-) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused bicyclic pyrazolo[4,3-c]pyridine core, with the carboxamide and fluorobenzyl groups attached at specific positions. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxamide group, which can participate in various reactions such as hydrolysis, reduction, and condensation . The fluorine atom on the benzyl group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom, the carboxamide group, and the fused bicyclic system would all influence properties such as solubility, melting point, and stability .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have synthesized various fluoro-containing derivatives of pyrazolo and pyrimidine compounds, investigating their chemical properties and reactions. For instance, the synthesis of fluoro-containing substituted amides and the formation of substituted pyrazolo-pyrimidine derivatives have been explored. These synthetic methodologies provide a foundation for the development of compounds with potential biological activities (Eleev et al., 2015).
Biological Activity and Potential Therapeutic Applications
- Antituberculosis Activity : Certain derivatives have been designed and synthesized for their antituberculosis activity. For example, thiazole-aminopiperidine hybrid analogues have shown promising activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds (Jeankumar et al., 2013).
- Cytotoxicity Against Cancer Cells : New 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting their use as potential anticancer agents (Hassan et al., 2014).
- Anti-Lung Cancer Activity : Novel fluoro-substituted benzo[b]pyran compounds have been tested for their anticancer activity against lung cancer cells, showing low concentration effectiveness compared to reference drugs, which indicates a promising direction for lung cancer therapy (Hammam et al., 2005).
Safety and Hazards
Future Directions
Given the biological activity of many pyrazolo[4,3-c]pyridine derivatives, this compound could be of interest for further study, particularly if it shows promising activity in initial tests . Future research could involve further optimization of the structure to improve activity, as well as detailed studies of the compound’s mechanism of action .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-25-12-17(20(27)23-11-14-7-9-15(22)10-8-14)19-18(13-25)21(28)26(24-19)16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYMDVGAEUKXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.